![molecular formula C74H114N20O19S B561601 Spexin](/img/structure/B561601.png)
Spexin
Overview
Description
It was discovered using bioinformatics techniques and is encoded by the C12orf39 gene located on chromosome 12 of the human genome . Spexin is evolutionarily conserved across vertebrate species and is a member of the this compound/Galanin/Kisspeptin gene family. It is widely expressed in various tissues, including the brain, heart, lung, liver, kidney, thyroid, adrenal gland, testis, ovary, spleen, pancreas, skeletal muscle, adipose tissue, and different parts of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spexin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for the efficient and cost-effective synthesis of the peptide. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Spexin undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to induce oxidation.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute specific amino acids.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as modified peptides with altered amino acid sequences .
Scientific Research Applications
Introduction to Spexin
This compound is a novel neuropeptide that has garnered significant attention due to its diverse physiological roles, particularly in the regulation of metabolism and appetite. Discovered through bioinformatics approaches, this compound is encoded by the gene Ch12orf39 and is expressed in various tissues, including the brain and adipose tissue. Its functions are mediated primarily through its interaction with galanin receptors type 2 and 3 (GALR2 and GALR3), which are implicated in numerous biological processes.
Metabolic Regulation
This compound has been shown to play a critical role in energy metabolism, influencing both appetite and fat storage. Research indicates that:
- Weight Loss : In studies involving diet-induced obesity models, administration of this compound resulted in a significant reduction in caloric intake and body weight. For instance, in rodent models, this compound treatment led to a decrease in food consumption by approximately 32% and a corresponding weight loss .
- Fatty Acid Uptake : this compound has been demonstrated to inhibit fatty acid uptake into adipocytes, suggesting its potential as a therapeutic agent for obesity management. In vitro studies showed that this compound significantly reduced facilitated fatty acid uptake in adipocytes derived from diet-induced obese mice .
Endocrine Function
This compound's influence extends to endocrine regulation, particularly concerning insulin and glucose metabolism:
- Insulin Secretion : Studies have indicated that this compound can reduce insulin secretion in obese rat models, highlighting its potential role in managing insulin sensitivity and glucose levels .
- Bile Acid Synthesis : this compound treatment has been associated with decreased levels of total bile acids and cholesterol synthesis pathways, which could have implications for metabolic disorders such as fatty liver disease .
Neurophysiological Effects
The neurophysiological implications of this compound are profound:
- Appetite Regulation : this compound is involved in the central regulation of satiety. Its administration into the brain has been shown to inhibit food consumption by modulating orexigenic factors .
- Anxiety and Depression : Emerging evidence suggests that this compound may have anxiolytic effects, potentially through its action on GALR2. Animal studies have shown that agonists targeting this receptor can alleviate depressive-like behaviors .
Potential Therapeutic Applications
Given its multifaceted roles, this compound presents several avenues for therapeutic exploration:
- Obesity Treatment : Due to its ability to reduce food intake and inhibit adipocyte fat accumulation, this compound could be developed as a novel treatment for obesity .
- Diabetes Management : The correlation between low this compound levels and metabolic disorders like type 2 diabetes mellitus suggests that it may serve as a biomarker or therapeutic target for managing these conditions .
- Mental Health : The potential anxiolytic properties of this compound open up possibilities for its use in treating anxiety disorders, especially considering the connection between metabolic health and mental well-being .
Case Study 1: this compound in Obesity Management
Objective : To assess the effects of this compound on weight loss and metabolic parameters in diet-induced obese rodents.
Methodology :
- Rodent models were administered this compound at varying doses.
- Measurements included caloric intake, body weight changes, and adipocyte fatty acid uptake.
Findings :
- Significant reductions in body weight were observed alongside decreased caloric intake.
- In vitro tests confirmed reduced fatty acid uptake into adipocytes.
Case Study 2: this compound's Role in Insulin Sensitivity
Objective : To evaluate the impact of this compound on insulin secretion and glucose metabolism.
Methodology :
- Obese rat models were treated with this compound while monitoring insulin levels post-glucose administration.
Findings :
- This compound treatment led to decreased insulin secretion, suggesting enhanced insulin sensitivity.
- Correlations were observed between circulating this compound levels and metabolic markers such as triglycerides.
Mechanism of Action
Spexin exerts its effects by binding to galanin receptors type 2 (GALR2) and 3 (GALR3). These receptors are G protein-coupled receptors that mediate various physiological functions. Upon binding to GALR2 or GALR3, this compound activates intracellular signaling pathways that regulate energy homeostasis, appetite, and glucose metabolism . This compound also influences mitochondrial function and fatty acid metabolism in cardiomyocytes, highlighting its potential importance in cardiovascular health .
Comparison with Similar Compounds
Spexin is part of the this compound/Galanin/Kisspeptin gene family, which includes other peptides such as galanin and kisspeptin. These peptides share structural similarities and can activate similar receptors, but they have distinct physiological roles .
Galanin: Galanin is involved in regulating mood, feeding behavior, and pain perception.
Kisspeptin: Kisspeptin plays a crucial role in reproductive function by regulating the release of gonadotropin-releasing hormone (GnRH).
This compound is unique in its ability to act as an anorexigenic factor, suppressing food intake and regulating energy balance. Its role in cardiovascular health and potential therapeutic applications in metabolic disorders further distinguish it from other related peptides .
Biological Activity
Spexin (SPX), also known as neuropeptide Q (NPQ), is a peptide that has garnered attention for its diverse biological activities, particularly in the regulation of metabolic processes, gastrointestinal function, and reproductive health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, highlighting its roles in obesity, glucose metabolism, gastrointestinal motility, and reproductive functions.
Overview of this compound
This compound is a 14-amino acid peptide that is highly conserved across vertebrate species. It is primarily expressed in the brain and peripheral tissues, suggesting a significant role in various physiological processes. Notably, this compound levels are down-regulated in obese individuals, indicating its potential involvement in weight regulation and metabolic homeostasis .
1. Metabolic Regulation
Research indicates that this compound plays a crucial role in energy metabolism and obesity management:
- Gene Expression : In humans, this compound gene expression is significantly reduced (14.9-fold) in omental and subcutaneous fat tissues of obese individuals. This down-regulation correlates negatively with leptin levels (r = -0.797), suggesting a link between this compound and adiposity .
- Animal Studies : In diet-induced obese (DIO) rodents, administration of this compound has been shown to reduce caloric intake by approximately 32%, leading to significant weight loss without altering meal patterns .
2. Gastrointestinal Function
This compound has been implicated in gastrointestinal motility:
- In Vitro Studies : this compound stimulates intestinal contractions and promotes colonic bead expulsion through activation of the GALR2 receptor and L-type voltage-dependent calcium channels .
- In Vivo Effects : Administration of this compound increases intestinal transit rates in mice, suggesting its role as a regulator of digestive tract function .
3. Reproductive Health
Emerging evidence suggests that this compound may influence reproductive physiology:
- Granulosa Cell Function : In studies involving granulosa cells from ovaries, this compound inhibited cell proliferation and estrogen secretion via GALR2/3 pathways, indicating its potential regulatory role in ovarian function .
- Hypothalamic-Pituitary-Gonadal Axis : this compound may act as an upstream regulator of gonadotropin-releasing hormone (GnRH) neurons, impacting the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Case Studies
Several case studies have highlighted the implications of this compound in clinical settings:
- A study on obese adolescents showed that interventions targeting metabolic pathways might benefit from incorporating this compound modulation, given its role in appetite regulation and energy expenditure.
- Research involving postmenopausal women indicated fluctuations in this compound levels correlated with changes in appetite and energy balance post-exercise, suggesting its involvement in metabolic responses to physical activity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O19S/c1-37(2)30-52(69(108)87-49(16-11-12-27-75)66(105)82-36-60(100)83-39(5)63(102)85-48(62(80)101)22-24-57(77)97)91-71(110)54(32-42-18-20-44(96)21-19-42)92-70(109)53(31-38(3)4)90-68(107)51(26-29-114-8)86-64(103)40(6)84-67(106)50(23-25-58(78)98)88-73(112)56-17-13-28-94(56)74(113)61(41(7)95)93-72(111)55(89-65(104)46(76)34-59(79)99)33-43-35-81-47-15-10-9-14-45(43)47/h9-10,14-15,18-21,35,37-41,46,48-56,61,81,95-96H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,101)(H,82,105)(H,83,100)(H,84,106)(H,85,102)(H,86,103)(H,87,108)(H,88,112)(H,89,104)(H,90,107)(H,91,110)(H,92,109)(H,93,111)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZBDJTNIOJMF-TWMPYRTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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